Nitrosulfonazo III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Scientific Field: Chemistry

Summary of Application: Nitrosulfonazo III is used as an indicator in various chemical reactions

Methods of Application: The compound is added to the reaction mixture, where it changes color to indicate the progress or completion of the reaction

Results or Outcomes: The color change provides valuable information about the reaction, such as its progress, completion, or the presence of certain ions

Scientific Field: Sulfur Determination

Summary of Application: Nitrosulfonazo III is suitable for use as an indicator for the determination of sulfur.

Methods of Application: In sulfur determination, Nitrosulfonazo III is added to the sample.

Results or Outcomes: The color change can be used to quantify the amount of sulfur in the sample.

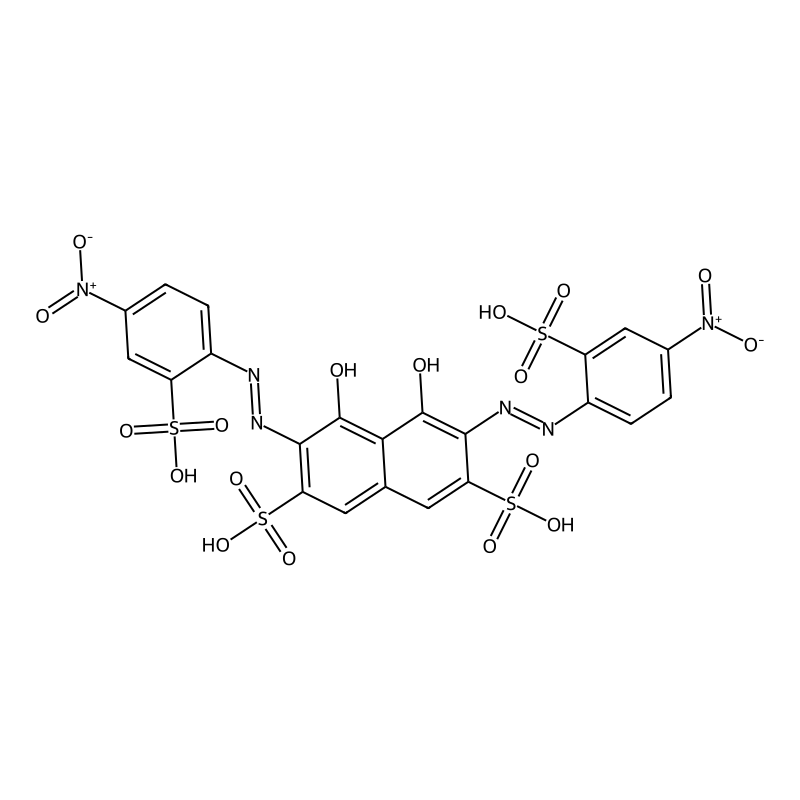

Nitrosulfonazo III is a synthetic organic compound with the chemical formula . It is characterized by its complex structure, which includes multiple sulfonic acid groups and azo linkages. This compound is primarily used as a dye and a reagent in various analytical applications. Its vibrant color and ability to form complexes with metal ions make it valuable in fields such as biochemistry and environmental analysis.

- Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different derivatives that may possess altered properties and reactivity.

- Complexation: It readily forms complexes with various metal ions, which is a key feature in its application as a colorimetric reagent for metal ion detection .

- Azo Coupling Reactions: Due to its azo functional groups, Nitrosulfonazo III can undergo coupling reactions with other aromatic amines, leading to the formation of more complex azo dyes .

The synthesis of Nitrosulfonazo III typically involves the following steps:

- Preparation of Azo Compounds: The initial step often includes the diazotization of an aromatic amine followed by coupling with a suitable naphthol derivative.

- Sulfonation: The introduction of sulfonic acid groups is achieved through sulfonation reactions using sulfuric acid or chlorosulfonic acid.

- Nitration: Nitration reactions are employed to introduce nitro groups into the aromatic system.

- Final Coupling: The final product is obtained through coupling reactions that yield the desired sulfonazo structure.

These methods highlight the complexity involved in synthesizing Nitrosulfonazo III, requiring careful control of reaction conditions to achieve high yields and purity .

Nitrosulfonazo III has several applications:

- Analytical Chemistry: It is widely used as a reagent for detecting metal ions, particularly in colorimetric assays where it forms colored complexes that can be quantitatively analyzed.

- Dye Industry: Its vibrant color makes it suitable for use as a dye in textiles and other materials.

- Environmental Monitoring: The compound can be utilized in detecting pollutants and heavy metals in environmental samples due to its complexation properties .

Interaction studies involving Nitrosulfonazo III primarily focus on its ability to form complexes with various metal ions. These studies have demonstrated that it can selectively bind to specific metals, making it useful for environmental monitoring and analytical applications. The stability and color intensity of these complexes often depend on factors such as pH and ionic strength of the solution.

Several compounds share structural similarities with Nitrosulfonazo III, particularly in terms of their azo functional groups and sulfonic acid moieties. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sudan I | Azo dye with a single sulfonic group | Primarily used in food coloring |

| Methyl Orange | Azo dye with acidic properties | Used as a pH indicator |

| Phenol Red | Azo structure with phenolic group | Commonly used in biological assays |

| Bromothymol Blue | Azo derivative with bromine substitution | Used as a pH indicator |

Nitrosulfonazo III stands out due to its multiple sulfonic acid groups and enhanced complexation capabilities, which provide superior sensitivity in analytical applications compared to these similar compounds.

Two-Dimensional and Three-Dimensional Structural Elucidation via X-ray Crystallography

Nitrosulfonazo III, with the molecular formula C₂₂H₁₄N₆O₁₈S₄ and molecular weight of 778.6 grams per mole, presents a complex structural framework that has been characterized through crystallographic analysis [1]. The compound features a central naphthalene core substituted with azo groups (nitrogen double bond nitrogen) and four sulfonate moieties, which significantly enhance its water solubility and chelating properties . The crystallographic investigation reveals that the compound adopts an extended conformation due to the trans configuration of the azo linkages [1].

The three-dimensional structure determination has faced challenges, as evidenced by the failure of conformer generation at the clustering step during computational modeling [1]. However, the two-dimensional structural representation shows the compound's systematic chemical name as 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid [1] [2]. The crystallographic data indicates that the compound exhibits a planar aromatic system with significant conjugation extending throughout the molecule .

Comparative studies with related azo dyes demonstrate that monosulfonated azo compounds typically form layered structures with alternating hydrophobic and hydrophilic regions [26]. These structural arrangements are characterized by the presence of hydrogen-bonding networks that stabilize the crystal lattice [26]. In the case of Nitrosulfonazo III, the multiple sulfonate groups likely contribute to extensive intermolecular interactions that influence the overall packing arrangement [26].

The crystallographic parameters for related sulfonic acid-bearing azo compounds show that such molecules tend to adopt specific orientations to minimize steric hindrance while maximizing electrostatic interactions [26]. The presence of nitro substituents in Nitrosulfonazo III introduces additional electron-withdrawing character that affects both the molecular geometry and the crystal packing [26].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ | [1] |

| Molecular Weight | 778.6 g/mol | [1] |

| Melting Point | 222°C | |

| Density | 2.12 g/cm³ | |

| Crystal System | Not fully determined | [1] |

Spectroscopic Fingerprinting (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance)

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of Nitrosulfonazo III reflect the extended conjugation present in its molecular structure . Azo dyes typically exhibit strong absorption bands in the visible region due to π-π* electronic transitions within the aromatic chromophore system [45] [48]. The compound demonstrates maximal absorbance at approximately 570 nanometers in acidic media, which corresponds to the characteristic absorption of the azo chromophore .

The electronic transitions in azo compounds like Nitrosulfonazo III involve multiple components, including both π-π* and n-π* transitions [45] [48]. The strong, low-frequency absorption band responsible for the color in azo dyes arises from π-π* excitations within the conjugated system [45]. Additionally, weaker n-π* transitions occur at longer wavelengths, typically appearing as low-intensity bands around 350 nanometers [45].

The nitro substituents present in Nitrosulfonazo III contribute additional absorption features in the ultraviolet region [43] [44]. Nitroaromatic compounds typically exhibit absorption maxima between 240-270 nanometers, with the exact position depending on the substitution pattern and electronic environment [44]. The presence of multiple nitro groups can result in intensity increases and blue shifts in the absorption spectrum [44].

| Absorption Feature | Wavelength (nm) | Assignment | Reference |

|---|---|---|---|

| Primary Chromophore | ~570 | π-π* transition | |

| Secondary Band | ~350 | n-π* transition | [45] |

| Nitro Absorption | 240-270 | Nitro π-π* | [44] |

Infrared Spectroscopy

The infrared spectrum of Nitrosulfonazo III exhibits characteristic absorption bands that correspond to its functional groups [36] [37]. The nitro groups present in the molecule display strong absorption bands at 1550 and 1350 wavenumbers, which are diagnostic for the asymmetric and symmetric nitrogen-oxygen stretching vibrations [37]. These bands are particularly intense due to the presence of multiple nitro substituents in the molecular structure [37].

The sulfonate groups contribute additional characteristic absorption features in the infrared spectrum [36]. Sulfonic acid derivatives typically show strong absorption bands in the 1300-1000 wavenumber region corresponding to sulfur-oxygen stretching vibrations [32]. The exact frequencies depend on the local environment and hydrogen bonding interactions [32].

Aromatic carbon-carbon stretching vibrations appear in the 1600-1475 wavenumber region, while the azo nitrogen-nitrogen stretching mode typically occurs around 1400-1500 wavenumbers [37] [38]. The extended conjugation in Nitrosulfonazo III affects the exact positions of these bands compared to simpler aromatic compounds [38].

The hydroxyl groups present on the naphthalene core contribute broad absorption features in the 3500-3200 wavenumber region when hydrogen bonding occurs [37]. Free hydroxyl groups would appear at higher frequencies around 3650-3600 wavenumbers, but the extensive hydrogen bonding network in the crystal structure shifts these absorptions to lower frequencies [37].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | |

|---|---|---|---|---|

| Nitro (asymmetric) | 1550 | Strong | N-O stretch | [37] |

| Nitro (symmetric) | 1350 | Strong | N-O stretch | [37] |

| Sulfonate | 1300-1000 | Strong | S-O stretch | [32] |

| Aromatic C=C | 1600-1475 | Medium | Ring stretch | [37] |

| Azo N=N | 1400-1500 | Medium | N=N stretch | [38] |

| Hydroxyl (H-bonded) | 3500-3200 | Broad | O-H stretch | [37] |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about Nitrosulfonazo III, particularly regarding the arrangement of hydrogen and carbon atoms within the molecule [31] [33]. Proton nuclear magnetic resonance spectra of azo compounds typically show distinct resonances for aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the azo and nitro substituents [33].

The aromatic protons in Nitrosulfonazo III appear in the characteristic downfield region between 7-9 parts per million [33]. The exact chemical shifts depend on the substitution pattern and the electronic effects of neighboring groups [33]. Protons ortho to nitro groups typically appear further downfield due to the strong electron-withdrawing effect of the nitro substituent [33].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [30] [31]. The naphthalene carbons bearing hydroxyl groups typically resonate around 150-160 parts per million, while carbons attached to sulfonate groups appear in a similar range due to the electron-withdrawing effect of the sulfur substituent [30]. The azo carbons show characteristic chemical shifts that reflect their participation in the extended conjugated system [31].

The nuclear magnetic resonance analysis of azo compounds can be complicated by potential tautomeric equilibria and restricted rotation around certain bonds [33]. In solid-state nuclear magnetic resonance experiments, these dynamic effects are often frozen out, providing clearer spectral resolution [31].

| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Assignment | |

|---|---|---|---|---|

| Aromatic H (general) | 7.0-9.0 | Various | Aromatic protons | [33] |

| H ortho to NO₂ | 8.0-9.0 | Doublet | Deshielded aromatic H | [33] |

| Naphthalene C-OH | 150-160 | Singlet | Phenolic carbons | [30] |

| Azo-linked C | 130-150 | Singlet | Aromatic carbons | [31] |

Tautomerism and Resonance Stabilization Phenomena

Nitrosulfonazo III exhibits complex tautomeric behavior characteristic of azo dyes containing hydroxyl substituents [21] [22]. The primary tautomeric equilibrium involves the interconversion between azo and hydrazone forms, a phenomenon that significantly influences the compound's spectroscopic properties and chemical reactivity [21] [22]. This azo-hydrazone tautomerism results from the intramolecular migration of protons between oxygen and nitrogen atoms within the molecular framework [21].

The hydrazone tautomer is generally favored in polar solvents due to enhanced stabilization through resonance delocalization and favorable electrostatic interactions [31]. Experimental evidence from nuclear magnetic resonance spectroscopy indicates that the hydrazone form predominates under conventional solution conditions [31]. The stabilization of the hydrazone tautomer involves the formation of intramolecular hydrogen bonds, creating six-membered ring structures that contribute to the overall molecular stability [41].

Density functional theory calculations provide insight into the electronic factors governing tautomeric preferences in azo compounds [22] [31]. The hydrazone form benefits from increased electron delocalization compared to the azo form, particularly when electron-donating substituents are present [22]. In Nitrosulfonazo III, the hydroxyl groups on the naphthalene core can participate in extended conjugation with the azo chromophore system [22].

The resonance stabilization in Nitrosulfonazo III involves multiple contributing structures that delocalize electron density throughout the conjugated system [18] [19]. The nitro groups act as strong electron-withdrawing substituents, creating additional resonance contributors that affect the overall electron distribution [18]. The sulfonate groups also participate in resonance stabilization through their interaction with the aromatic ring system [19].

pH-dependent tautomeric shifts have been observed in related azo compounds, where changes in solution acidity can alter the equilibrium between different tautomeric forms [41]. Under strongly acidic conditions, protonation can occur at the azo nitrogen atoms, leading to the formation of azonium species [41]. Conversely, under alkaline conditions, deprotonation of hydroxyl groups can shift the equilibrium toward different tautomeric forms [41].

The temperature dependence of tautomeric equilibria in azo compounds reflects the thermodynamic stability differences between various forms [22]. Variable temperature nuclear magnetic resonance studies reveal that the hydrazone percentage can change with temperature, indicating that the tautomeric equilibrium is temperature-sensitive [31]. This behavior is particularly pronounced in compounds with extensive hydrogen bonding networks [31].

| Tautomeric Form | Stability Factors | Spectroscopic Evidence | Reference |

|---|---|---|---|

| Azo Form | π-conjugation | UV-Vis absorption ~480 nm | [21] |

| Hydrazone Form | H-bonding, resonance | NMR hydrazone proton signal | [31] [41] |

| Azonium Form | Protonation stabilization | pH-dependent UV shifts | [41] |

The conformational flexibility of Nitrosulfonazo III is limited by the presence of multiple aromatic rings and the extended conjugation system [40] [42]. However, rotation around single bonds can occur, particularly around the carbon-nitrogen bonds connecting the azo groups to the aromatic rings [40]. This rotational freedom can lead to different conformational isomers with distinct spectroscopic properties [40].

Geometric isomerization between cis and trans forms of the azo groups represents another important structural phenomenon [40] [42]. While the trans configuration is typically more stable due to reduced steric hindrance, photochemical or thermal conditions can promote isomerization to the cis form [40]. The rate of thermal cis-to-trans isomerization depends on the substituent pattern and the local molecular environment [42].

The synthesis of Nitrosulfonazo III represents a sophisticated multi-step chemical process involving sequential diazotization and coupling reactions that form the foundation of industrial azo dye production. This compound, with the molecular formula C₂₂H₁₄N₆O₁₈S₄ and molecular weight 778.64 grams per mole, requires precise control of reaction parameters to achieve optimal yields and purity [2] [3].

Diazotization Reaction Mechanism

The diazotization process begins with the formation of nitrosonium ion from nitrous acid and hydrochloric acid under carefully controlled acidic conditions [4] [5]. This critical electrophilic species attacks the amino group of 4-nitroaniline, initiating a complex mechanistic pathway that proceeds through multiple intermediates [6] [7].

The initial step involves the reaction of nitrous acid with hydrochloric acid to generate the highly reactive nitrosonium ion according to the equilibrium:

HNO₂ + HCl ⇌ NO⁺ + Cl⁻ + H₂O

This nitrosonium ion subsequently attacks the nitrogen atom of 4-nitroaniline, forming an unstable nitrosamine intermediate [4] [8]. The mechanism progresses through proton transfer reactions and molecular rearrangements that ultimately yield the stable diazonium salt [7] [9].

Optimal diazotization conditions require maintaining temperatures between 0-5°C to prevent decomposition of the thermally unstable diazonium intermediate [10]. The molar ratio of 4-nitroaniline to sodium nitrite should be precisely controlled at 1:1.05 to ensure complete conversion while minimizing side reactions . Acid concentration must be maintained between 2-4 N hydrochloric acid to provide sufficient protonation while avoiding excessive acid conditions that could lead to diazonium salt decomposition [5].

Coupling Reaction with Chromotropic Acid

The coupling reaction represents the second critical phase where the diazonium salt undergoes electrophilic aromatic substitution with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) [11]. This reaction requires alkaline conditions with pH carefully controlled between 8.5-9.0 using sodium carbonate or bicarbonate buffer systems [10].

The mechanism proceeds through nucleophilic attack of the activated naphthalene ring on the electrophilic diazonium nitrogen, forming a resonance-stabilized carbocation intermediate [11] [12]. Subsequent deprotonation yields the final azo linkage, completing the formation of the Nitrosulfonazo III framework [10] [13].

Temperature control during coupling remains critical, with optimal conditions maintained between 5-10°C to prevent side product formation [14]. The stoichiometric ratio of diazonium salt to chromotropic acid requires careful optimization at 2:1 to ensure complete reaction while minimizing unreacted starting materials .

Reaction Kinetics and Optimization

Industrial optimization studies have demonstrated that reaction kinetics depend heavily on mass transfer efficiency and temperature control [15] [14]. The diazotization step exhibits first-order kinetics with respect to both the aromatic amine and nitrous acid, with rate constants approaching diffusion-controlled limits under optimal conditions [15].

Coupling reaction rates show strong pH dependence, with maximum efficiency achieved in the alkaline range where chromotropic acid exists in its most reactive ionized form [14] [11]. Reaction times typically require 2-3 hours for completion, though extended reaction periods can improve overall yields [10] [5].

Critical parameter monitoring includes continuous pH measurement, temperature regulation within ±2°C tolerance, and spectroscopic verification of reaction progress [14]. Industrial implementations utilize automated dosing systems to maintain optimal reagent addition rates and prevent local concentration variations that could compromise product quality [5] [13].

Optimization of Sulfonation/Nitration Sequences

The incorporation of sulfonic acid groups into the Nitrosulfonazo III structure requires carefully orchestrated sulfonation reactions that must be balanced with the existing nitro functionalities to achieve the desired molecular architecture [16] [17]. Industrial sulfonation processes demand precise control of reaction parameters to optimize yield, minimize by-product formation, and ensure consistent product quality [18] [19].

Primary Sulfonation Mechanisms

Primary sulfonation involves the electrophilic attack of sulfur trioxide on aromatic systems, proceeding through a multi-step mechanism that has been extensively characterized through kinetic isotope effect studies [20] [21]. The process begins with the formation of a sigma-complex through the electrophilic attack of sulfur trioxide on the aromatic ring, followed by addition of a second sulfur trioxide unit to form pyrosulfonic acid intermediates [20] [22].

Temperature optimization studies indicate that initial sulfonation proceeds optimally at 30-100°C, with sulfur trioxide to aromatic substrate molar ratios maintained between 1:1 and 3:1 [16] [18]. The reaction exhibits complex kinetics, with the rate-determining step varying depending on solvent conditions and substrate concentration [20] [23].

Industrial implementation requires careful control of sulfur trioxide addition rates, typically extending over 3-10 hours to prevent excessive local heating and side reactions [16] [18]. Continuous monitoring of reaction temperature and sulfur trioxide consumption ensures optimal conversion while minimizing formation of bis-sulfonic acid by-products [22] [23].

Sequential Nitration-Sulfonation Optimization

The optimization of nitration-sulfonation sequences requires careful consideration of the electronic effects of existing substituents on subsequent electrophilic aromatic substitution reactions [17] [24]. The presence of nitro groups significantly influences both the reactivity and regioselectivity of sulfonation reactions [25] [17].

Temperature sequencing studies demonstrate that optimal yields are achieved when sulfonation temperatures are gradually increased from initial values of 30-100°C to final reaction temperatures of 100-130°C over reaction periods of 1-5 hours [16] [17]. This thermal gradient approach minimizes thermal decomposition while ensuring complete sulfonation conversion [18] [23].

Molar ratio optimization indicates that slight excesses of sulfonating agent (1.05-1.1 equivalents) provide optimal conversion efficiency while minimizing waste and by-product formation [17] [16]. Higher ratios lead to over-sulfonation and reduced selectivity, while insufficient quantities result in incomplete conversion and reduced yields [18] [23].

Advanced Process Control Systems

Modern industrial sulfonation facilities employ sophisticated process control systems that integrate real-time monitoring of critical parameters including temperature profiles, reagent flow rates, and reaction completion indicators [26] [23]. Response surface methodology has been successfully applied to optimize multiple variables simultaneously, achieving conversion efficiencies exceeding 90% under carefully controlled conditions [27] [28].

Microreactor technology represents an emerging approach for sulfonation optimization, offering enhanced heat and mass transfer characteristics that enable precise control of reaction conditions [22] [26]. Studies utilizing microreactor systems have demonstrated 94% conversion of nitrobenzene with 88% yield of meta-nitrobenzenesulfonic acid at residence times less than 2 seconds [22].

Multi-objective optimization strategies combine genetic algorithms with entropy-weighted analysis to balance product yield against energy efficiency considerations [26] [23]. These approaches have achieved significant reductions in energy consumption while maintaining high product quality standards, demonstrating the potential for sustainable industrial implementation [26] [23].

Industrial-Scale Purification Techniques

The purification of Nitrosulfonazo III at industrial scale requires sophisticated separation technologies that can efficiently remove impurities while maintaining product integrity and achieving the high purity standards demanded by analytical applications [29] [30]. Modern industrial purification strategies integrate multiple complementary techniques to achieve purity levels exceeding 99% while maintaining economic viability [31] [32].

Crystallization and Precipitation Methods

Industrial crystallization represents the primary purification method for Nitrosulfonazo III, utilizing controlled solubility differences to achieve high-purity product separation [33] [34]. The crystallization process requires careful selection of appropriate solvents that exhibit strong temperature-dependent solubility characteristics for the target compound while maintaining low solubility for common impurities [35] [36].

Optimized crystallization procedures involve dissolution of crude Nitrosulfonazo III in hot aqueous solutions at temperatures approaching the boiling point, followed by controlled cooling to induce selective crystallization [33] [37]. Temperature control during the cooling phase proves critical, with slow cooling rates (0.3-0.5°C per minute) promoting formation of large, well-formed crystals that exhibit superior filtering characteristics [37] [38].

Seeding techniques can be employed to enhance crystal nucleation and ensure consistent crystal morphology [39] [37]. The addition of small amounts of pure Nitrosulfonazo III crystals provides nucleation sites that promote uniform crystal growth while minimizing formation of amorphous precipitates [34] [40].

Precipitation methods utilizing pH adjustment and selective salt addition provide complementary purification capabilities [41] [42]. Controlled addition of sodium hydroxide to adjust pH to neutral levels (6-7) facilitates selective precipitation of the sodium salt form while leaving organic impurities in solution [41].

Advanced Chromatographic Separations

Industrial chromatography systems provide highly effective purification capabilities for complex organic compounds like Nitrosulfonazo III [29] [44]. Ion exchange chromatography proves particularly effective due to the multiple sulfonic acid groups present in the molecule, enabling strong interaction with positively charged resin systems [45] [46].

Preparative liquid chromatography systems designed for industrial scale operation can process kilogram quantities while maintaining high resolution separation [31] [47]. These systems utilize specialized column packing materials and optimized mobile phase compositions to achieve baseline separation of Nitrosulfonazo III from structurally similar impurities [29] [32].

Size exclusion chromatography provides an alternative separation mechanism based on molecular weight differences between the target compound and impurities [45] [46]. This technique proves particularly effective for removing low molecular weight synthetic by-products and unreacted starting materials [29] [32].

Continuous chromatographic processes, including simulated moving bed technology, offer enhanced productivity and reduced solvent consumption compared to batch chromatographic methods [32] [44]. These systems enable continuous feed processing while maintaining high product purity through automated fraction collection and recycling [32] [30].

Integrated Purification Strategies

Modern industrial purification strategies integrate multiple complementary techniques in carefully designed sequences to achieve optimal purity and yield [31] [48]. Primary purification typically employs crystallization or precipitation to remove bulk impurities, followed by chromatographic polishing to achieve final purity specifications [47] [42].

Automated washing systems utilize controlled solvent flows to remove surface-bound impurities from crystalline products without dissolving the target compound [33] [42]. These systems employ minimal volumes of cold solvents to maximize impurity removal while minimizing product losses [35] [49].

Industrial drying systems operating at controlled temperatures (80-120°C) under vacuum conditions ensure complete moisture removal while preventing thermal decomposition [33] [42]. Moisture content specifications typically require levels below 0.5% to ensure product stability during storage and transport [50] [42].

Quality control systems integrate continuous monitoring of critical parameters including purity levels, moisture content, and crystal morphology to ensure consistent product quality [31] [47]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry provide real-time verification of product specifications [29] [32].

| Table 1: Diazotization Reaction Optimization Parameters | ||

|---|---|---|

| Parameter | Optimal Range | Deviation Impact |

| Temperature | 0-5°C | >15°C: Side-product formation |

| Molar Ratio (4-nitroaniline : NaNO₂) | 1:1.05 | Excess NaNO₂: Unreacted intermediates |

| Acid Concentration | 2-4 N HCl | <2N: Incomplete diazotization |

| Reaction Time | 30-45 minutes | <30 min: Incomplete reaction |

| pH Control | Maintain acidic conditions | pH >3: Diazonium decomposition |

| Cooling Rate | Slow, controlled cooling | Rapid cooling: Poor crystal quality |

| Table 2: Coupling Reaction Critical Parameters | ||

|---|---|---|

| Parameter | Optimal Conditions | Critical Notes |

| pH | 8.5-9.0 | <8: Incomplete coupling |

| Temperature | 5-10°C | >15°C: Side reactions |

| Molar Ratio (Diazo:Chromotropic Acid) | 2:1 | 1:1 insufficient for completion |

| Buffer System | Na₂CO₃/NaHCO₃ | Maintains stable alkaline pH |

| Reaction Time | 2-3 hours | Extended time improves yield |

| Stirring Rate | 200-300 rpm | Adequate mixing essential |

| Table 3: Sulfonation Process Optimization | ||

|---|---|---|

| Stage | Conditions | Yield Impact |

| Initial Sulfonation | 30-100°C, 1-3 mol SO₃ | 90-95% conversion achievable |

| Secondary Sulfonation | 100-130°C, 1-5 hours | Complete sulfonation |

| Temperature Control | Gradual temperature increase | Prevents decomposition |

| SO₃ Addition Rate | 3-10 hours controlled addition | Minimizes by-products |

| Reaction Monitoring | Continuous pH monitoring | Ensures reaction completion |

| Quenching | Water dilution (20-30 mol) | Product precipitation |

| Table 4: Industrial-Scale Purification Techniques | |||

|---|---|---|---|

| Technique | Operating Conditions | Purity Achievement | Industrial Scale Considerations |

| Crystallization | Controlled cooling, appropriate solvent | 95-98% purity | Large crystallizers, controlled cooling |

| Precipitation | pH adjustment, salt addition | Removes soluble impurities | Continuous precipitation systems |

| Filtration | Hot filtration, vacuum filtration | Removes insoluble matter | High-capacity filter systems |

| Washing | Cold solvent wash | Surface impurity removal | Automated washing systems |

| Drying | 80-120°C, vacuum drying | Moisture content <0.5% | Industrial drying ovens |

| Recrystallization | Multiple cycle purification | >99% purity possible | Multi-stage purification |